

Application Notes and Protocols for VV261 In Vitro Antiviral Assays

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Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antiviral assays of **VV261**, a novel oral double prodrug of 4'-Fluorouridine (4'-FU). **VV261** has demonstrated significant antiviral activity, particularly against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2]

Introduction

VV261 is a promising antiviral candidate designed to improve the chemical stability and pharmacokinetic properties of its active metabolite, 4'-Fluorouridine.[2] In vitro assays are essential for determining the efficacy and cytotoxicity of **VV261**, providing critical data for preclinical development. The following protocols are based on established methodologies for evaluating antiviral compounds.[3][4][5][6][7]

Quantitative Data Summary

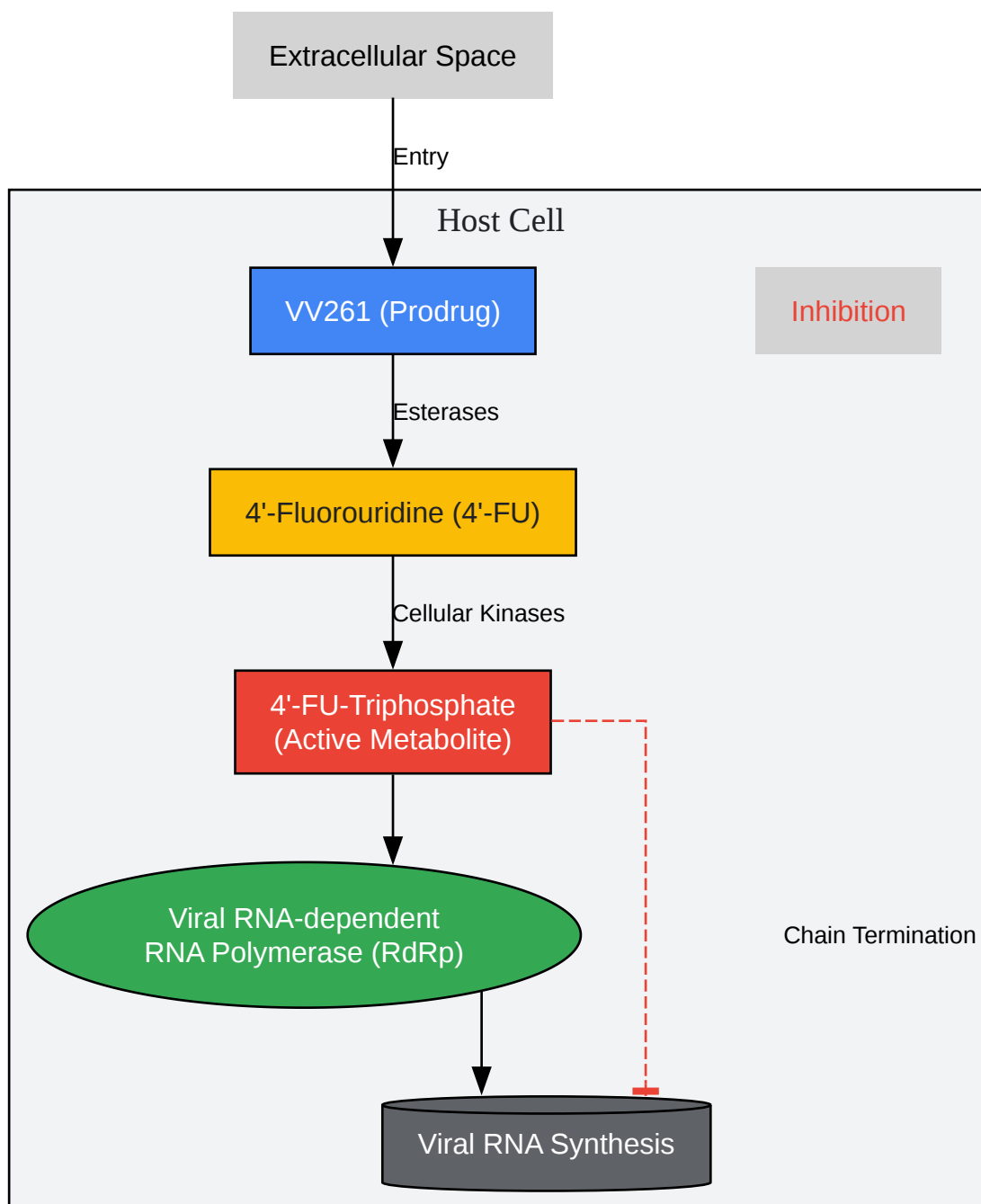
While specific quantitative data for **VV261** is emerging from clinical trials, the following table summarizes the in vitro efficacy of the closely related 4'-FU prodrug, VV251, against various viruses. This data provides a benchmark for the expected potency of **VV261**.

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
VV251	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Various	Nanomolar to Micromolar range	>10	>5
VV251	Lymphocytic Choriomeningitis Virus (LCMV)	Various	Nanomolar to Micromolar range	>10	>5
VV261	Influenza Virus	-	0.15	-	-
VV261	Severe febrile thrombocytopenia syndrome virus (SFTSV)	-	0.89	-	-

Note: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for VV251 against SFTSV and LCMV were reported to be in the nanomolar to micromolar range, with a selectivity index greater than 5, indicating a favorable therapeutic window.^{[7][8][9][10]} The EC50 values for **VV261** against Influenza Virus and SFTSV are also provided.^[1]

Mechanism of Action

VV261, as a prodrug of 4'-Fluorouridine, acts as a pyrimidine analog. Its active metabolite, 4'-FIU-triphosphate, is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This mechanism is effective during the active viral replication stage (post-infection).^{[8][11]}



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Caption: Mechanism of action of **VV261**.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of **VV261** that is toxic to the host cells.

Materials:

- Vero E6 cells (or other appropriate cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **VV261** compound
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red dye
- Plate reader

Procedure:

- Seed Vero E6 cells in a 96-well plate at a density of 1×10^4 cells per well and incubate overnight at 37°C with 5% CO₂.
- Prepare serial dilutions of **VV261** in DMEM supplemented with 2% FBS. The concentration range should typically span from 0.1 µM to 100 µM.
- Remove the culture medium from the cells and add 100 µL of the diluted **VV261** to each well. Include wells with untreated cells as a control.
- Incubate the plate for 48-72 hours (duration should match the antiviral assay).
- Assess cell viability using the CellTiter-Glo® assay or Neutral Red uptake assay according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader.
- Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Efficacy Assay (CPE Reduction Assay)

This assay evaluates the ability of **VV261** to inhibit the virus-induced cytopathic effect (CPE).^[4]
^[7]

Materials:

- Vero E6 cells
- SFTSV (or other target virus)
- DMEM with 2% FBS
- **VV261** compound
- 96-well cell culture plates
- Neutral Red dye or Crystal Violet
- Microplate reader

Procedure:

- Seed Vero E6 cells in a 96-well plate as described in the cytotoxicity assay.
- On the following day, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.01.
- Immediately after infection, add serial dilutions of **VV261** to the wells. Include virus-infected untreated controls and uninfected cell controls.
- Incubate the plates at 37°C with 5% CO₂ until CPE is observed in 80-90% of the virus control wells (typically 3-5 days).
- Stain the cells with Neutral Red or Crystal Violet to visualize and quantify cell viability.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of **VV261**.^[4]

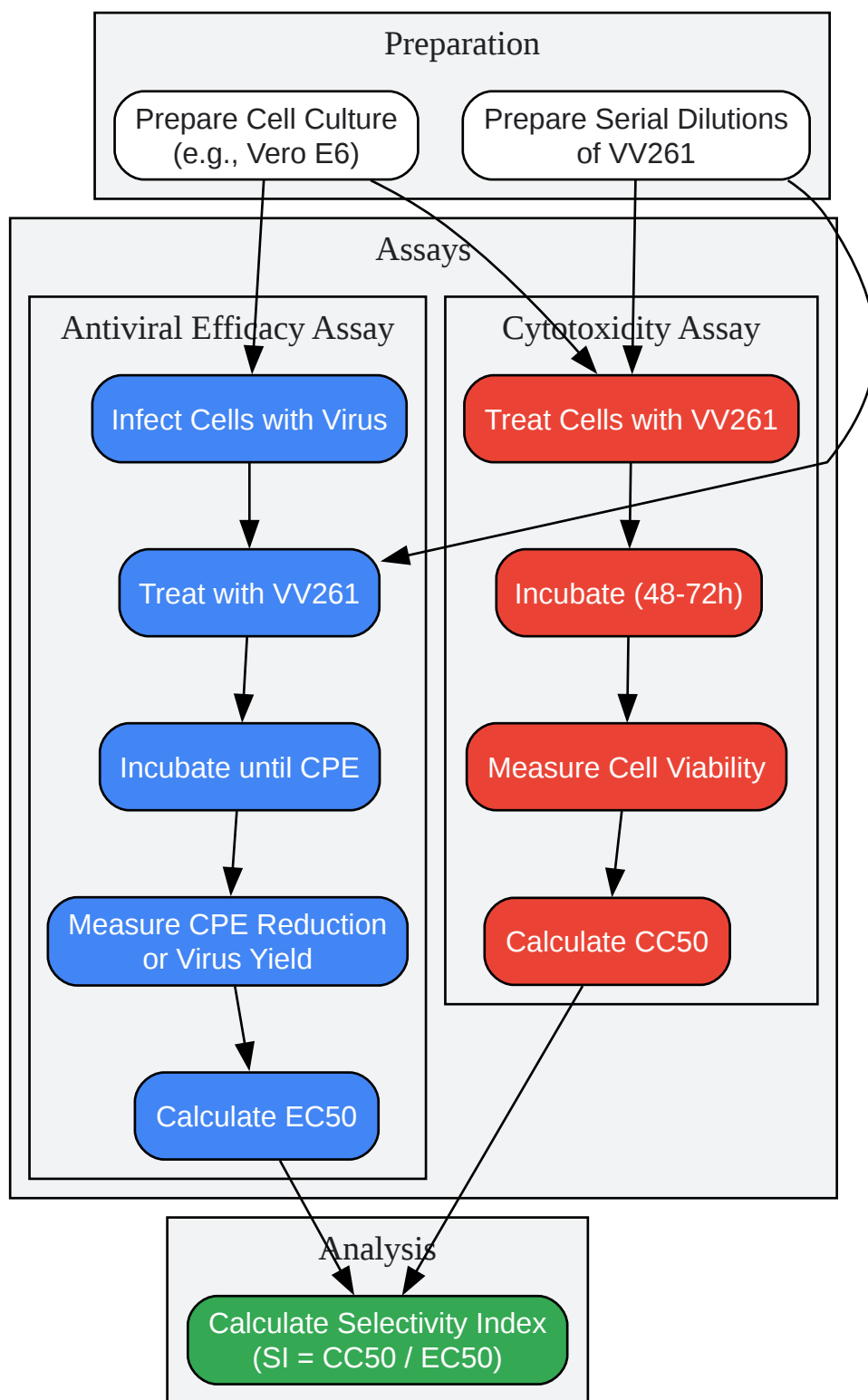
Materials:

- Vero E6 cells
- SFTSV
- DMEM with 2% FBS
- **VV261** compound
- 24-well cell culture plates
- Reagents for plaque assay or TCID50 assay

Procedure:

- Seed Vero E6 cells in a 24-well plate.
- Infect the cells with SFTSV at an MOI of 0.1.
- After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of **VV261**.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant.
- Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
- The EC50 is the concentration of **VV261** that reduces the viral titer by 50% compared to the untreated virus control.

Experimental Workflow Diagram



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Caption: General workflow for in vitro antiviral testing of **VV261**.

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